molecular formula C22H15ClFN3O2 B3045962 Benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro- CAS No. 1170492-16-6

Benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro-

Cat. No.: B3045962
CAS No.: 1170492-16-6
M. Wt: 407.8
InChI Key: FQTWHWMTTNPZDL-UHFFFAOYSA-N
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Description

Benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a fluorine atom. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It’s known that benzamide derivatives can form hydrogen bonds with their targets , which could potentially influence the activity of the target molecule.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro- typically involves the condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the benzamide structure .

Scientific Research Applications

Benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[3-(4-chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluoro- is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c1-13-25-20-10-7-17(26-21(28)14-3-2-4-16(24)11-14)12-19(20)22(29)27(13)18-8-5-15(23)6-9-18/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTWHWMTTNPZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131828
Record name N-[3-(4-Chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170492-16-6
Record name N-[3-(4-Chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170492-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Chlorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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